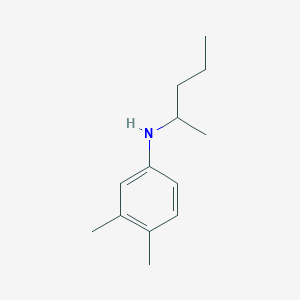

3,4-dimethyl-N-(pentan-2-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

3,4-dimethyl-N-pentan-2-ylaniline |

InChI |

InChI=1S/C13H21N/c1-5-6-12(4)14-13-8-7-10(2)11(3)9-13/h7-9,12,14H,5-6H2,1-4H3 |

InChI Key |

JQCHJMYIHKNLAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC1=CC(=C(C=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,4 Dimethyl N Pentan 2 Yl Aniline

Direct N-Alkylation Approaches to 3,4-Dimethylaniline (B50824) with Pentan-2-ol or its Derivatives

Direct N-alkylation of 3,4-dimethylaniline with pentan-2-ol or its derivatives, such as pentan-2-yl halides, presents a straightforward approach to forming the target molecule. This method typically involves the formation of a carbon-nitrogen bond through the reaction of the amine with an alkylating agent.

The N-alkylation of arylamines with alcohols, known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, has gained significant attention as an atom-economical and environmentally benign process where water is the only byproduct. youtube.comrsc.org This method avoids the use of pre-activated alkylating agents like alkyl halides. Various transition metal complexes are employed to catalyze this transformation.

Catalytic systems based on noble metals such as ruthenium and iridium have been extensively studied. For instance, commercially available ruthenium complexes have demonstrated high efficacy in the N-alkylation of anilines with alcohols under mild conditions. unica.it Non-noble metal catalysts, particularly those based on manganese and cobalt, are emerging as cost-effective and sustainable alternatives. rsc.orgnih.gov Manganese pincer complexes, for example, have been shown to selectively catalyze the monoalkylation of anilines with a range of primary alcohols. nih.gov Similarly, cobalt(II) complexes with inverse triazolyl-pyridine ligands are effective for the N-alkylation of amines with both primary and secondary alcohols. rsc.org

The general mechanism for the borrowing hydrogen strategy involves the following steps:

Oxidation of the alcohol to the corresponding ketone (pentan-2-one in this case) by the metal catalyst, which is itself reduced.

Condensation of the in-situ generated ketone with 3,4-dimethylaniline to form an enamine or iminium ion intermediate.

Reduction of the intermediate by the metal hydride species to yield the final product, 3,4-dimethyl-N-(pentan-2-yl)aniline, and regenerate the active catalyst.

A variety of catalytic systems have been developed for the N-alkylation of amines with alcohols, showcasing broad functional group tolerance and applicability.

Table 1: Representative Catalytic Systems for N-Alkylation of Amines with Alcohols

| Catalyst System | Amine Substrate | Alcohol Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [RuCl2(p-cymene)]2/DPPF | Aniline (B41778) | Benzyl alcohol | N-Benzylaniline | 95 | unica.it |

| Mn-PNP pincer complex | Aniline | Benzyl alcohol | N-Benzylaniline | 91 | nih.gov |

| Co(II)-[ptmtbt] complex | Aniline | Benzyl alcohol | N-Benzylaniline | 98 | rsc.org |

A significant challenge in the N-alkylation of primary amines is achieving selective mono-alkylation while avoiding the formation of the corresponding tertiary amine. The selectivity of the reaction is influenced by several factors, including the nature of the catalyst, the solvent, the temperature, and the molar ratio of the reactants.

For instance, in the N-alkylation of aniline with methanol, the choice of catalyst and reaction temperature can significantly impact the product distribution between N-methylaniline and N,N-dimethylaniline. Generally, lower temperatures and specific catalysts favor mono-alkylation. The use of ionic liquids as solvents has also been explored to enhance selectivity in N-alkylation reactions.

In the context of synthesizing this compound, the steric hindrance provided by the secondary pentyl group would inherently disfavor over-alkylation to a significant extent compared to methylation or ethylation. However, optimization would still be crucial to maximize the yield of the desired secondary amine. Key parameters for optimization would include:

Catalyst Loading: Using the minimal amount of catalyst required for efficient conversion.

Temperature: Adjusting the temperature to balance reaction rate and selectivity.

Reactant Ratio: Employing a specific molar ratio of 3,4-dimethylaniline to pentan-2-ol.

Base: The presence and nature of a base can influence the reaction rate and selectivity.

Reductive Amination Routes for the Formation of this compound

Reductive amination is a versatile and widely used method for the synthesis of amines. masterorganicchemistry.com This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

For the synthesis of this compound, this would involve the reaction of 3,4-dimethylaniline with pentan-2-one.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com

An alternative reductive amination approach starts from a nitroarene precursor. For the target molecule, this would involve the reaction of 1,2-dimethyl-4-nitrobenzene (B166907) with pentan-2-one in the presence of a reducing agent and a catalyst. This method combines the reduction of the nitro group and the reductive amination into a single synthetic operation.

A patented process for a similar compound, N-(1-ethylpropyl)-3,4-dimethylaniline, utilizes 3,4-dimethylnitrobenzene and 3-pentanone (B124093) with hydrogen gas as the reductant and a platinum-on-carbon catalyst in the presence of a phosphate (B84403) buffer. This suggests a highly analogous and efficient route to this compound.

Table 2: Representative Conditions for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Pentan-2-one | 3,4-Dimethylaniline | NaBH(OAc)3 | - | This compound | Inferred from masterorganicchemistry.com |

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds. This method can be applied to the synthesis of this compound by coupling a halogenated derivative of o-xylene (B151617), such as 4-bromo-1,2-dimethylbenzene, with pentan-2-ylamine.

This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide). The choice of ligand is crucial for the efficiency and scope of the reaction.

Table 3: Representative Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Reference |

|---|

Multi-Step Synthesis Pathways from Diverse Precursors

Multi-step syntheses provide flexibility in accessing target molecules from various readily available starting materials. libretexts.orguva.nl While direct methods are often preferred for their efficiency, multi-step routes can be necessary when direct approaches are not feasible or when specific precursors are more accessible.

A plausible multi-step synthesis for this compound could begin with the nitration of o-xylene to produce 1,2-dimethyl-4-nitrobenzene. sigmaaldrich.com Subsequent reduction of the nitro group to an amine yields 3,4-dimethylaniline. Finally, N-alkylation of 3,4-dimethylaniline with a suitable pentan-2-yl electrophile (e.g., 2-bromopentane (B28208) or via reductive amination with pentan-2-one) would furnish the target compound.

Another potential multi-step pathway could involve the functionalization of a pre-existing aniline derivative. For example, a Smiles rearrangement of a suitably substituted sulfonamide derived from a secondary amine could yield the desired N-alkylated aniline. acs.org

Strategies Involving Xylidine Intermediates and Pentane (B18724) Derivatives

A primary and direct route to this compound involves the reaction of 3,4-dimethylaniline (3,4-xylidine) with a suitable pentane derivative. The two main strategies in this category are reductive amination and direct N-alkylation.

Reductive Amination: This is one of the most common and efficient methods for preparing secondary amines. masterorganicchemistry.com The process involves a two-step sequence that can often be performed in a single pot. First, 3,4-dimethylaniline reacts with pentan-2-one to form an intermediate imine (or enamine). This intermediate is then reduced in situ to the desired secondary amine. masterorganicchemistry.comresearchgate.net A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being frequently used. masterorganicchemistry.comorganic-chemistry.org The reaction is highly versatile and generally avoids the over-alkylation issues that can plague direct alkylation methods. masterorganicchemistry.com The choice of reducing agent can be critical; for instance, NaBH₃CN is effective at selectively reducing the imine in the presence of the ketone. masterorganicchemistry.com

Direct N-Alkylation: This approach involves the reaction of 3,4-dimethylaniline with a pentane derivative containing a leaving group at the second position, such as 2-bromopentane or 2-iodopentane. acs.org This is a classic Sɴ2 reaction where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. youtube.com While straightforward, this method can suffer from a lack of selectivity, often leading to the formation of the tertiary amine (N,N-dialkylation) and quaternary ammonium (B1175870) salts as byproducts. youtube.com Controlling the reaction conditions, such as stoichiometry and temperature, is crucial to maximize the yield of the desired secondary amine.

| Strategy | Reactants | Key Reagents/Catalysts | General Advantages | General Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 3,4-Dimethylaniline, Pentan-2-one | Reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst) masterorganicchemistry.comorganic-chemistry.org | High selectivity for secondary amine, avoids over-alkylation, mild conditions. masterorganicchemistry.com | Requires a carbonyl compound, may require specific (and sometimes toxic) reducing agents. koreascience.kr |

| Direct N-Alkylation | 3,4-Dimethylaniline, 2-Halopentane (e.g., 2-bromopentane) | Base (e.g., K₂CO₃, Et₃N) | Conceptually simple, uses readily available alkyl halides. | Risk of over-alkylation (tertiary amine formation), may require harsh conditions. youtube.com |

Sequential Functionalization Approaches for Aniline Synthesis

Instead of starting with a pre-formed xylidine, the target molecule can be constructed through sequential functionalization of a simpler aromatic precursor. This allows for a modular approach to the synthesis. For example, one could start with aniline and perform sequential alkylations. However, a more controlled method involves modifying the aniline nucleus to direct the alkylation steps.

A useful strategy involves converting the primary amine into a more acidic and less nucleophilic derivative, such as a sulfonamide or a carbamate. youtube.com This derivative can be deprotonated to form a strong nucleophile, which is then alkylated. Subsequent hydrolysis removes the activating group to yield the secondary amine. youtube.com This multi-step process offers excellent control over the degree of alkylation, effectively preventing the formation of tertiary amines.

Another approach could involve the synthesis of the aniline ring itself from non-aniline precursors. For instance, N-substituted anilines can be synthesized from cyclohexanones and amines via a dehydrogenative aromatization process, often catalyzed by metals like palladium. rsc.org In the context of the target molecule, this would involve reacting pentan-2-amine with a substituted cyclohexanone, followed by aromatization.

Green Chemistry and Sustainable Synthesis Protocols for this compound

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. For the synthesis of this compound, this involves exploring methods that reduce waste, avoid hazardous materials, and use energy efficiently.

Photocatalytic Methods in N-Alkylation Reactions

Visible-light photocatalysis has emerged as a powerful green tool in organic synthesis. nih.gov This technique uses light as a clean and renewable energy source to drive chemical reactions, often under mild conditions. nih.gov For N-alkylation of anilines, photocatalytic methods typically proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netrsc.org

In such a process, a photocatalyst (often a transition metal complex or an organic dye) facilitates the dehydrogenation of an alcohol (e.g., pentan-2-ol) to the corresponding ketone (pentan-2-one). nih.govrsc.org This ketone then condenses with the aniline (3,4-dimethylaniline) to form the imine, which is subsequently reduced to the final secondary amine by the hydrogen that was "borrowed" in the first step. rsc.org The key advantage is the use of alcohols, which are often more readily available and greener than alkyl halides, with water being the only byproduct. nih.govrsc.org Metal-organic frameworks (MOFs) are also being explored as robust, reusable photocatalysts for these transformations. researchgate.net

Solvent-Free and Atom-Economical Synthetic Approaches

Atom Economy: A core principle of green chemistry is maximizing atom economy, which measures how many atoms from the reactants are incorporated into the final desired product. rsc.orgrsc.org Reactions with high atom economy, like addition and rearrangement reactions, are inherently less wasteful. The "borrowing hydrogen" strategy discussed above is a prime example of an atom-economical process, as it uses an alcohol and an amine to form a C-N bond with the formal loss of only a water molecule. rsc.orgrsc.org

Solvent-Free Synthesis: Eliminating volatile organic solvents is another key goal of green chemistry, as they contribute to pollution and pose safety risks. nih.govacsgcipr.org N-alkylation of anilines can be performed under solvent-free conditions. For example, primary aromatic amines can be selectively mono-N-alkylated using dialkyl carbonates in the presence of a zeolite catalyst at elevated temperatures, requiring no solvent. organic-chemistry.org Similarly, Brønsted acidic ionic liquids have been used to catalyze reactions under solvent-free conditions, offering the additional benefit of catalyst recyclability. nih.gov

| Protocol | Typical Reactants | Key Features | Green Advantages |

|---|---|---|---|

| Photocatalytic N-Alkylation | Aniline, Alcohol (e.g., pentan-2-ol) | Uses visible light, photocatalyst (e.g., Ru, Ir, Cu complexes, organic dyes). nih.govresearchgate.net | Renewable energy source, mild reaction conditions, high atom economy (water is the only byproduct). nih.gov |

| Borrowing Hydrogen Catalysis | Aniline, Alcohol | Transition metal catalyst (e.g., Ru, Ni, Co, Ir). rsc.orgresearchgate.netacs.org | High atom economy, avoids pre-functionalization of the alcohol, reduces waste. rsc.orgacs.org |

| Solvent-Free Synthesis | Aniline, Alkylating Agent (e.g., dialkyl carbonate) | Often uses solid catalysts (e.g., zeolites) or ionic liquids, typically requires heat. nih.govorganic-chemistry.org | Eliminates solvent waste, reduces environmental impact, simplifies product purification. nih.gov |

Chemical Reactivity and Transformation Studies of 3,4 Dimethyl N Pentan 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the 3,4-Dimethylphenyl Ring

The presence of the amino group and two methyl groups on the benzene (B151609) ring makes 3,4-dimethyl-N-(pentan-2-yl)aniline highly susceptible to electrophilic attack. The N-(pentan-2-yl)amino group is a strong activating group and, in neutral or basic conditions, directs incoming electrophiles to the ortho and para positions relative to itself. However, the steric bulk of the N-(pentan-2-yl) group and the existing methyl substituents influence the regiochemical outcome of these reactions.

Regioselectivity and Kinetics of Halogenation Reactions

The halogenation of aniline (B41778) derivatives is a well-studied electrophilic aromatic substitution reaction. For this compound, the positions ortho to the amino group (positions 2 and 6) and the remaining unsubstituted position on the ring are potential sites for halogenation. The N-(pentan-2-yl)amino group is a powerful ortho-, para-director. Given that the para-position (relative to the amino group) is blocked by a methyl group, substitution is anticipated to occur primarily at the ortho-positions.

A plausible regioselectivity pattern for the monohalogenation of this compound is presented in the table below, based on the directing effects of the substituents.

| Halogenating Agent | Expected Major Product(s) | Expected Minor Product(s) |

| Br₂ in CCl₄ | 2-Bromo-3,4-dimethyl-N-(pentan-2-yl)aniline | 6-Bromo-3,4-dimethyl-N-(pentan-2-yl)aniline |

| Cl₂ in CH₂Cl₂ | 2-Chloro-3,4-dimethyl-N-(pentan-2-yl)aniline | 6-Chloro-3,4-dimethyl-N-(pentan-2-yl)aniline |

This table is predictive and based on established principles of electrophilic aromatic substitution.

Nitration Patterns and Product Distribution Analysis

The nitration of aniline derivatives is highly dependent on the reaction conditions, particularly the acidity of the medium. In strongly acidic conditions, such as a mixture of nitric acid and sulfuric acid, the amino group is protonated to form an anilinium ion. The -NH⁺(pentan-2-yl) group is a meta-director and a deactivating group.

A patent for the preparation of N-sec-butyl-2,6-dinitro-3,4-xylidine, a compound structurally very similar to a potential nitration product of the target compound, describes a nitration procedure. In this process, N-sec-butyl-3,4-xylidine is treated with 70% nitric acid. This suggests that direct nitration can lead to the introduction of nitro groups onto the aromatic ring. google.com

Based on this and general principles, the nitration of this compound in strong acid would be expected to yield primarily the meta-nitro product. However, under less acidic conditions, competitive ortho-nitration could occur. Dinitration is also a possibility due to the activated nature of the ring, even with the deactivating effect of the first nitro group.

| Nitrating Agent | Expected Major Product | Expected Minor Product(s) |

| HNO₃, H₂SO₄ | 5-Nitro-3,4-dimethyl-N-(pentan-2-yl)aniline | 2-Nitro-3,4-dimethyl-N-(pentan-2-yl)aniline |

| 70% HNO₃ | 2,6-Dinitro-3,4-dimethyl-N-(pentan-2-yl)aniline | Mononitrated products |

This table is based on the known reactivity of similar aniline derivatives and provides a likely, though not experimentally confirmed, product distribution.

Friedel-Crafts Alkylation and Acylation Investigations

Friedel-Crafts reactions are generally not effective for anilines, including this compound. The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. quora.comlibretexts.org This acid-base reaction forms a deactivating complex on the nitrogen atom, which renders the aromatic ring unreactive towards electrophilic substitution. libretexts.org

This complexation effectively shuts down the Friedel-Crafts reaction. To achieve alkylation or acylation of the aromatic ring, the amino group must first be protected. A common protection strategy is the conversion of the amine to an amide. The resulting N-acyl group is still an ortho-, para-director but is less activating and does not complex with the Lewis acid catalyst in the same way. After the Friedel-Crafts reaction, the protecting group can be removed by hydrolysis to regenerate the amino group.

Reactivity of the Amino Group in this compound

The secondary amino group in this compound is a key site of reactivity, undergoing oxidation, alkylation, and acylation reactions.

N-Oxidation Pathways and Mechanistic Elucidation

The oxidation of secondary amines can lead to a variety of products, including hydroxylamines and nitrones. The specific outcome depends on the oxidant used and the reaction conditions. While specific studies on the N-oxidation of this compound are not available, the general mechanisms for the oxidation of secondary anilines are understood.

Oxidation with reagents like hydrogen peroxide or peroxy acids can convert the secondary amine to the corresponding N-hydroxylamine. Further oxidation of the hydroxylamine (B1172632) can yield a nitrone. The mechanism typically involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent.

Alkylation and Acylation Reactions at the Secondary Amine Nitrogen

The nitrogen atom of the secondary amine in this compound is nucleophilic and can readily react with alkylating and acylating agents.

N-Alkylation: The introduction of a second alkyl group to the nitrogen atom can be achieved using alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism where the amine acts as the nucleophile. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction, especially with highly reactive alkylating agents. wikipedia.org The use of ionic liquids as solvents has been shown to improve the selectivity for mono-alkylation of anilines. psu.edu

| Alkylating Agent | Base | Expected Product |

| Methyl iodide | K₂CO₃ | 3,4-Dimethyl-N-methyl-N-(pentan-2-yl)aniline |

| Benzyl bromide | NaHCO₃ | N-Benzyl-3,4-dimethyl-N-(pentan-2-yl)aniline |

This table presents typical conditions for the N-alkylation of secondary anilines.

N-Acylation: Secondary amines are readily acylated by reaction with acyl chlorides or acid anhydrides to form amides. orientjchem.org This reaction is generally fast and high-yielding. A base, such as pyridine (B92270) or triethylamine, is often added to scavenge the HCl produced when an acyl chloride is used. nih.gov

| Acylating Agent | Base | Expected Product |

| Acetyl chloride | Pyridine | N-Acetyl-3,4-dimethyl-N-(pentan-2-yl)aniline |

| Acetic anhydride | None | N-Acetyl-3,4-dimethyl-N-(pentan-2-yl)aniline |

This table illustrates common N-acylation reactions for secondary anilines.

Formation and Stability of Quaternary Ammonium Salts

The formation of quaternary ammonium salts from 3,4-dimethyl-N-(pentan-3-yl)aniline typically proceeds via the Menschutkin reaction. This bimolecular nucleophilic substitution (SN2) reaction involves the treatment of the secondary amine with an alkyl halide. nih.gov The reaction rate and yield are influenced by several factors, including the nature of the alkyl halide, the solvent, and the reaction temperature. Polar solvents are generally preferred as they stabilize the transition state, thereby increasing the reaction rate. nih.gov

Quaternary ammonium cations are known for their stability, being unreactive towards many electrophiles, oxidants, and acids. nih.gov This stability is attributed to the permanent positive charge on the nitrogen atom, which is independent of the solution's pH. nih.gov However, they can undergo degradation under harsh conditions, such as in the presence of exceptionally strong bases, leading to rearrangements like the Sommelet-Hauser and Stevens rearrangements, or dealkylation. nih.govresearchgate.net

Table 1: Factors Influencing the Formation of Quaternary Ammonium Salts

| Factor | Influence on Reaction |

| Alkyl Halide | The reactivity of the alkyl halide follows the order I > Br > Cl. |

| Solvent Polarity | Polar solvents stabilize the transition state, increasing the reaction rate. nih.gov |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. |

| Steric Hindrance | Increased steric hindrance on either the amine or the alkyl halide can decrease the reaction rate. |

C-N Bond Formation and Cleavage Mechanisms in this compound

Reductive Coupling Reactions with Nitroaromatic Compounds

Reductive coupling reactions offer a pathway for the formation of new C-N bonds. While specific studies on the reductive coupling of 3,4-dimethyl-N-(pentan-3-yl)aniline with nitroaromatic compounds are not extensively documented, general methodologies for such transformations provide insight into potential reaction mechanisms. Nickel-catalyzed reductive cross-coupling reactions have been successfully employed for the synthesis of amides and sulfonamides from nitro compounds and N-acyl or N-sulfonyl benzotriazoles. nih.gov This suggests that similar catalytic systems could potentially be adapted for the coupling of N-alkylanilines with nitroaromatics.

Table 2: Illustrative Conditions for Nickel-Catalyzed Reductive Cross-Coupling

| Component | Example |

| Catalyst | Nickel(II) chloride |

| Ligand | 1,10-Phenanthroline |

| Reductant | Zinc powder |

| Solvent | N,N-Dimethylformamide (DMF) |

Oxidative Dealkylation Processes of the N-Pentan-2-yl Substituent

The oxidative dealkylation of the N-pentan-2-yl (or pentan-3-yl) substituent is a significant transformation pathway for this class of compounds. This process is of interest in both synthetic chemistry and in understanding the metabolism of xenobiotics. researchgate.net The reaction can be catalyzed by various systems, including metalloporphyrin complexes that mimic the action of cytochrome P450 monooxygenases. rsc.org The mechanism often involves an initial one-electron transfer from the amine to the catalyst, or a hydrogen atom abstraction. rsc.org Studies on the oxidative N-demethylation of N,N-dimethylanilines using non-heme manganese catalysts have shown that the reaction can proceed efficiently with oxidants like tert-butyl hydroperoxide (TBHP) or peracetic acid (PAA). mdpi.comresearchgate.net The nature of the substituents on the aromatic ring can influence the reactivity and the product distribution. mdpi.com

Table 3: Methods for Oxidative N-Dealkylation of Amines

| Method | Catalyst/Reagent | Key Features |

| Biomimetic Oxidation | Metalloporphyrins (e.g., iron or manganese complexes) with an oxygen source (e.g., iodosylbenzene) | Mimics the action of cytochrome P450 enzymes. rsc.org |

| Non-Heme Catalysis | Non-heme manganese complexes with oxidants like TBHP or PAA | Effective for N-demethylation of N,N-dimethylanilines. mdpi.comresearchgate.net |

| Enzymatic Dealkylation | Cytochrome P450 isozymes | A key metabolic pathway in vivo. nih.gov |

| Lewis Acid-Mediated Dealkylation | Aluminum chloride/N,N-dimethylaniline complex | Can be used for O-dealkylation and potentially adapted for N-dealkylation. google.com |

Investigating the Stability and Degradation Pathways of this compound

Thermal Stability and Decomposition Kinetics

The thermal stability of 3,4-dimethyl-N-(pentan-3-yl)aniline can be investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods provide information on the temperatures at which the compound decomposes and the energetics of these processes. For aniline derivatives, thermal degradation often occurs in multiple steps, which may correspond to the loss of substituents and the breakdown of the aromatic ring. The kinetic parameters of decomposition, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined from non-isothermal TGA data using various mathematical models like the Kissinger or Ozawa-Doyle methods. pku.edu.cn Studies on related polyaniline derivatives have shown that the activation energy for thermal decomposition can range from approximately 80 to over 250 kJ·mol⁻¹, depending on the specific structure and the atmosphere (inert or oxidative). researchgate.netpku.edu.cn

Table 4: Typical Thermal Decomposition Data for Aniline Derivatives

| Compound/Material | Decomposition Temperature Range (°C) | Activation Energy (Ea) (kJ·mol⁻¹) |

| Polyaniline | 200 - 600 | 81.8 ± 5.6 |

| Polyaniline-Graphene Oxide Composite | 250 - 650 | 112.7 ± 9.2 |

| Aromatic Azomonoethers | 246 - 558 (Exothermic peaks) | Varies with decomposition step |

Note: Data is for related compounds and serves as an illustrative example.

Photolytic Degradation Mechanisms under Various Conditions

The photolytic degradation of anilines in the environment is a crucial process influencing their persistence. The presence of photosensitive groups can lead to degradation upon exposure to light, particularly in the UV range. scilit.com The degradation can be influenced by various factors, including the presence of photosensitizers, pH, and the availability of oxygen. Studies on the photodegradation of aniline in aqueous suspensions of microalgae have shown that biological systems can accelerate the degradation process. researchgate.net The mechanism can involve the generation of reactive oxygen species (ROS) such as hydroxyl radicals, which then attack the aniline molecule. The degradation pathway can lead to the formation of various intermediates and ultimately to mineralization.

Table 5: Factors Influencing Photolytic Degradation of Anilines

| Factor | Influence on Degradation |

| Light Wavelength and Intensity | UV light is generally more effective in initiating degradation. |

| pH of the Medium | Can affect the speciation of the aniline and the efficiency of the degradation process. |

| Presence of Photosensitizers | Compounds like humic acids or certain metal oxides can accelerate degradation. |

| Oxygen Concentration | Oxygen is often required for the formation of reactive oxygen species. |

| Biological Systems | Microorganisms can contribute to the breakdown of the compound. researchgate.net |

Spectroscopic Characterization and Advanced Analytical Techniques for 3,4 Dimethyl N Pentan 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be established.

Proton NMR (¹H NMR) Chemical Shift Analysis

The aromatic region is expected to show three signals corresponding to the protons at positions 2, 5, and 6 of the benzene (B151609) ring. The proton at C2, being ortho to the N-alkylamino group, would likely appear as a singlet or a narrowly split doublet. The protons at C5 and C6 would exhibit splitting patterns consistent with their respective neighboring protons.

The protons of the pentan-2-yl group will present a more complex pattern. The methine proton directly attached to the nitrogen (N-CH) will be a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The methylene protons (CH₂) and the two terminal methyl groups (CH₃) of the pentyl chain will also show characteristic multiplicities and integrations. The N-H proton signal is expected to be a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Predicted ¹H NMR Chemical Shifts for 3,4-Dimethyl-N-(pentan-2-yl)aniline

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic H (C2-H) | 6.9 - 7.1 | s or d |

| Aromatic H (C5-H) | 6.5 - 6.7 | d |

| Aromatic H (C6-H) | 6.5 - 6.7 | dd |

| N-H | 3.5 - 4.5 | br s |

| N-CH (pentyl) | 3.3 - 3.7 | m |

| Ring CH₃ (C3) | 2.1 - 2.3 | s |

| Ring CH₃ (C4) | 2.1 - 2.3 | s |

| CH₂ (pentyl) | 1.4 - 1.6 | m |

| CH₃ (pentyl, terminal) | 0.9 - 1.0 | t |

| CH₃ (pentyl, secondary) | 1.2 - 1.3 | d |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum of this compound is expected to show distinct signals for the eight aromatic carbons and the five carbons of the pentyl group.

The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atom attached to the nitrogen (C1) will be shifted downfield. The carbons bearing the methyl groups (C3 and C4) will also have characteristic shifts. The remaining aromatic carbons (C2, C5, and C6) will appear at chemical shifts typical for substituted benzene rings. The carbon atoms of the pentyl group will resonate in the aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (C1) | 145 - 148 |

| Aromatic C (C2) | 115 - 118 |

| Aromatic C (C3) | 130 - 133 |

| Aromatic C (C4) | 128 - 131 |

| Aromatic C (C5) | 112 - 115 |

| Aromatic C (C6) | 110 - 113 |

| N-CH (pentyl) | 50 - 55 |

| Ring CH₃ (C3) | 19 - 21 |

| Ring CH₃ (C4) | 18 - 20 |

| CH₂ (pentyl) | 35 - 40 |

| CH₂ (pentyl) | 19 - 22 |

| CH₃ (pentyl, terminal) | 13 - 15 |

| CH₃ (pentyl, secondary) | 20 - 23 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, advanced two-dimensional (2D) NMR experiments are invaluable. rsc.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment would establish the connectivity between coupled protons. rsc.org For this compound, COSY would reveal the coupling network within the pentan-2-yl group, showing correlations between the N-CH proton and the adjacent methylene and methyl protons. It would also show correlations between the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbon atoms. rsc.org It would be instrumental in assigning the carbon signals by linking them to the already assigned proton signals. For instance, the proton signal of the N-CH group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For the title compound, HMBC would show correlations from the N-H proton to the C1 and C2 carbons of the aromatic ring and to the carbons of the pentyl group. Correlations from the aromatic protons to the substituted aromatic carbons would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. chemicalbook.com In the case of this compound, NOESY could show through-space interactions between the N-H proton and the ortho aromatic proton (C2-H), as well as between the protons of the pentyl group and the aromatic ring, providing insights into the preferred conformation of the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds (both aromatic and aliphatic), C-N bond, and the C=C bonds of the aromatic ring.

The N-H stretching vibration is typically observed as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyl and methyl groups are found just below 3000 cm⁻¹. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ region. The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1580 - 1620, 1480 - 1520 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| Aromatic C-H Bend (out-of-plane) | 800 - 880 | Strong |

Note: These are predicted values. The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., liquid, solid, or solution).

Raman Spectroscopy for Characteristic Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-C stretching vibrations of the alkyl chain. The symmetric stretching of the C-C bonds in the benzene ring typically gives rise to a strong Raman band. The C-H stretching vibrations will also be present. The N-H stretching vibration is generally weak in Raman spectra.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| C-C Stretch (Alkyl) | 800 - 1200 | Medium |

Note: These are predicted values and are subject to experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound, like other N-alkylated aniline (B41778) derivatives, is primarily characterized by transitions involving the π-electron system of the benzene ring and the non-bonding electrons on the nitrogen atom. The UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions.

The benzene chromophore is significantly influenced by the presence of both the electron-donating amino group (-NHR) and the two methyl groups (-CH₃) on the aromatic ring. These substituents cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted aniline. The N-pentyl group and the two methyl groups on the ring increase the electron density of the benzene ring, thereby lowering the energy required for the π → π* transitions.

Studies on similar molecules, such as N,N-dimethylaniline, show a strong absorption maximum around 251 nm in non-polar solvents like cyclohexane. photochemcad.com The electronic spectrum of aniline derivatives typically displays a primary band (E2-band) around 230-240 nm and a secondary band (B-band) around 280-290 nm. For this compound, these bands are expected to be red-shifted due to the cumulative effect of the alkyl substituents. The n → π* transition, involving the lone pair of electrons on the nitrogen atom, is typically of lower intensity and may be observed as a shoulder on the main π → π* absorption band, or it can be obscured by it. The exact position and intensity of these bands can be influenced by solvent polarity.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. With a molecular formula of C₁₃H₂₁N, the nominal molecular weight is 191 daltons. nih.govnih.govchemspider.com

The fragmentation of this compound under electron ionization (EI) is governed by the stability of the resulting carbocations and radical cations. The primary fragmentation pathways for N-alkylated anilines involve cleavage of bonds adjacent to the nitrogen atom (α-cleavage). libretexts.orgmiamioh.edu

Key expected fragmentation patterns include:

α-Cleavage: The most prominent fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom within the pentyl group. Loss of a propyl radical (C₃H₇•) would result in a fragment ion with a mass-to-charge ratio (m/z) of 148. Alternatively, cleavage can result in the loss of an ethyl radical (C₂H₅•), leading to a fragment at m/z 162.

Benzylic Cleavage: Cleavage of the bond between the nitrogen and the pentyl group can lead to the formation of the 3,4-dimethylaniline (B50824) radical cation at m/z 121.

Loss of Alkene: A McLafferty-type rearrangement could lead to the loss of a neutral propene molecule (C₃H₆) from the pentyl chain, resulting in an ion at m/z 149.

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, although these peaks are typically of lower intensity.

The base peak in the mass spectrum would likely correspond to the most stable fragment ion formed, which is often the result of α-cleavage. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule (e.g., ¹²C, ¹H, ¹⁴N). missouri.edu

For this compound with the molecular formula C₁₃H₂₁N, the calculated monoisotopic mass is 191.16740 Da. nih.govchemspider.com This high-precision measurement is invaluable for distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

| Property | Value |

| Molecular Formula | C₁₃H₂₁N |

| Nominal Mass | 191 Da |

| Average Mass | 191.318 Da chemspider.com |

| Monoisotopic (Exact) Mass | 191.16740 Da nih.govchemspider.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating volatile and thermally stable compounds and identifying them based on their mass spectra. It is extensively used for the purity assessment of aniline derivatives and the identification of synthesis-related impurities or degradation products. d-nb.inforesearchgate.netepa.gov

In a typical GC-MS analysis of this compound, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms). The separated components then enter the mass spectrometer, which serves as the detector. epa.gov The retention time from the GC provides one level of identification, while the mass spectrum provides structural confirmation and identification of unknown components.

This technique can effectively separate and identify potential impurities such as:

Unreacted starting materials (e.g., 3,4-dimethylaniline).

Positional isomers.

Over-alkylated products (e.g., N,N-dipentyl-3,4-dimethylaniline).

By-products from side reactions.

The table below shows hypothetical GC-MS data for the analysis of a sample containing this compound and a potential impurity.

| Compound | Retention Time (min) | Key m/z values |

| 3,4-Dimethylaniline | 8.5 | 121, 120, 106, 91 |

| This compound | 12.2 | 191, 148, 121 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of aniline derivatives. sielc.comnih.govrsc.org Reversed-phase HPLC is the most common mode for these compounds. Method development involves optimizing several parameters to achieve good resolution, peak shape, and analysis time.

A typical HPLC method for this compound would involve:

Stationary Phase: A C18 (octadecylsilane) column is a common choice, providing good retention and selectivity for aromatic amines. sielc.comchromforum.org

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. The gradient or isocratic composition is optimized to elute the compound with a reasonable retention time and separate it from impurities. sielc.comsielc.com An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape by ensuring the amine is in its protonated form. sielc.comsielc.com

Detection: A UV detector is commonly used, set at a wavelength where the analyte exhibits strong absorbance (e.g., near its λₘₐₓ of ~255 nm).

| HPLC Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 255 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC. This results in significantly improved resolution, higher sensitivity, and much faster analysis times. lcms.cz

The advantages of UPLC for the analysis of this compound are particularly evident when dealing with complex samples containing multiple closely related impurities or isomers. The increased peak capacity of UPLC allows for better separation of these components, leading to more accurate purity assessments. Furthermore, the reduced run times increase sample throughput, making it a more efficient technique for routine quality control. lcms.cz UPLC is often coupled with mass spectrometry (UPLC-MS/MS), which provides superior sensitivity and selectivity for trace-level analysis. nih.gov

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Typical Run Time | 15-30 min | 2-5 min |

| Peak Resolution | Good | Excellent |

| System Pressure | 1000-4000 psi | 6000-15000 psi |

| Solvent Consumption | Higher | Lower |

Theoretical and Computational Investigations of 3,4 Dimethyl N Pentan 2 Yl Aniline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in predicting a wide array of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is a common practice to perform a full geometry optimization of the molecule to determine the most stable conformation. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 3,4-dimethyl-N-(pentan-2-yl)aniline, with its rotatable pentyl group, a conformational analysis is crucial to identify the global minimum energy structure.

Such a study would involve systematically rotating the single bonds and calculating the energy of each resulting conformer. The optimized geometric parameters (bond lengths and bond angles) for the most stable conformer would then be determined. For illustrative purposes, the table below shows optimized bond parameters for a related compound, 3,4-dimethylanisole (B1293948), calculated using the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for an Analogous Compound.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | - |

| C-N | ~1.40 | - |

| N-C (aliphatic) | ~1.46 | - |

| C-H (aromatic) | ~1.08 | - |

| C-H (aliphatic) | ~1.09 | - |

| C-C-C (aromatic) | - | 118 - 121 |

| C-N-C | - | ~120 |

Note: Data is representative of typical values for similar aniline (B41778) derivatives.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich aniline ring and the nitrogen atom, while the LUMO would be distributed over the aromatic ring. The energy gap would provide insights into its chemical stability and reactivity. The following table illustrates typical HOMO-LUMO energy values for a related compound, 3,4-dimethylanisole. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for an Analogous Compound.

| Parameter | Energy (eV) |

| EHOMO | -5.4 |

| ELUMO | -0.3 |

| Energy Gap (ΔE) | 5.1 |

Note: Data is for 3,4-dimethylanisole and serves as an example. researchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom due to the presence of its lone pair of electrons. The aromatic ring would also exhibit negative potential, while the hydrogen atoms of the amino group and the alkyl chain would show positive potential.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and intramolecular charge transfer within a molecule. nih.gov It provides detailed information about the interactions between filled (donor) and vacant (acceptor) orbitals, and the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction. nih.govnih.gov

In this compound, NBO analysis could elucidate the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring, as well as other hyperconjugative interactions involving the methyl and pentyl groups. An illustrative table of NBO analysis for a molecule with intermolecular hydrogen bonding is shown below.

Table 3: Illustrative NBO Analysis of a Hydrogen-Bonded System.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) | σ(C-C) | ~5-10 |

| n(N) | π(aromatic) | >20 |

| σ(C-H) | σ*(N-C) | ~1-3 |

Note: This table represents typical stabilization energies for interactions in aniline-like structures.

Spectroscopic Property Predictions and Simulations

Computational methods are also highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to calculate the ¹H and ¹³C NMR chemical shifts of molecules. sciencepublishinggroup.com These calculations are typically performed on the DFT-optimized geometry of the molecule.

The calculated chemical shifts can be compared with experimental data to confirm the molecular structure. For this compound, the calculated ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H proton, and the protons of the dimethyl and pentyl groups. Similarly, the ¹³C NMR spectrum would provide information about all the unique carbon atoms in the molecule. An example of how calculated and experimental NMR data are compared is shown in the table below.

Table 4: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts.

| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Aromatic-H | 6.5 - 7.2 | 6.4 - 7.1 | - | - |

| N-H | ~3.5 | ~3.4 | - | - |

| CH3 (Aromatic) | 2.1 - 2.3 | 2.0 - 2.2 | 19 - 21 | 18 - 20 |

| Aromatic-C | - | - | 115 - 145 | 114 - 144 |

| Aliphatic-C | - | - | 10 - 40 | 9 - 39 |

Note: The presented ranges are typical for substituted anilines and serve for illustrative purposes.

Simulated Vibrational (IR and Raman) and Electronic (UV-Vis) Spectra

Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate the vibrational frequencies and electronic transitions of organic compounds. researchgate.netcanterbury.ac.nz

Vibrational Spectra (IR and Raman):

The infrared (IR) and Raman spectra of this compound can be simulated using DFT calculations, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). researchgate.netcore.ac.uk These simulations provide insights into the molecule's vibrational modes. Key vibrational frequencies are expected to arise from the stretching and bending of specific bonds and functional groups.

For this compound, characteristic vibrational modes would include:

N-H stretching: A prominent band in the IR spectrum, typically in the region of 3300-3500 cm⁻¹, corresponding to the stretching of the amine N-H bond.

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and pentyl groups will appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. core.ac.uk

C-N stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. researchgate.net

Ring bending modes: Various in-plane and out-of-plane bending vibrations of the benzene (B151609) ring will be present at lower frequencies.

The calculated IR and Raman intensities help in interpreting experimental spectra and assigning specific vibrational modes to observed peaks. A comparison of simulated spectra for similar aniline derivatives shows good agreement with experimental data, lending confidence to the predictive power of these computational methods. researchgate.net

Electronic Spectra (UV-Vis):

Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. researchgate.net The electronic transitions in this compound are expected to be of π → π* and n → π* character, typical for aromatic amines. The methyl groups on the aniline ring and the alkyl group on the nitrogen atom will influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λ_max). For N,N-dimethylaniline, absorption maxima are observed around 251 nm and 298 nm. photochemcad.comaatbio.com Similar absorption features would be anticipated for this compound, with potential shifts due to the specific substitution pattern.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value/Range | Method of Prediction |

| IR N-H Stretch | 3350 - 3450 cm⁻¹ | DFT (B3LYP/6-311++G(d,p)) |

| IR Aromatic C=C Stretch | 1580 - 1620 cm⁻¹ | DFT (B3LYP/6-311++G(d,p)) |

| Raman Aromatic C-H Stretch | 3050 - 3100 cm⁻¹ | DFT (B3LYP/6-311++G(d,p)) |

| UV-Vis λ_max (π → π) | ~250 nm | TD-DFT |

| UV-Vis λ_max (n → π) | ~300 nm | TD-DFT |

Note: These are predicted values based on computational models and data for similar compounds.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of N-alkylanilines. A common method for the synthesis of this compound would be the N-alkylation of 3,4-dimethylaniline (B50824).

The N-alkylation of anilines can proceed through various mechanisms, such as direct alkylation with an alkyl halide or reductive amination. Computational studies can model these reaction pathways and characterize the transition states involved. For a direct S_N2 reaction between 3,4-dimethylaniline and 2-pentyl halide, DFT calculations can be used to locate the transition state structure, determine its geometry, and calculate the activation energy. This provides a quantitative measure of the reaction barrier. Computational studies on related N-alkylation reactions have shown the utility of these methods in understanding reaction feasibility and kinetics. nih.gov

Computational models can provide valuable insights into the reactivity and selectivity of the N-alkylation reaction. For instance, calculations can predict the relative likelihood of mono- versus di-alkylation. The steric hindrance from the pentan-2-yl group and the electronic effects of the methyl substituents on the aniline ring will influence the reaction's outcome. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the reactants, indicating the likely sites of nucleophilic and electrophilic attack.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the molecular structure of a compound with its chemical reactivity. For this compound, SRR studies could explore how variations in the alkyl chain or the substitution pattern on the aromatic ring affect its properties, such as its basicity (pKa) or its nucleophilicity in various reactions. Computational descriptors like atomic charges, frontier molecular orbital energies (HOMO and LUMO), and various thermodynamic properties can be calculated for a series of related molecules and correlated with experimental or computationally-derived reactivity data.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific biological activity is implied for this compound in this context, the methodology of QSAR is highly relevant for the design of new molecules with desired properties.

For a hypothetical set of derivatives of this compound, a QSAR study would involve:

Synthesizing or computationally generating a library of related compounds.

Measuring their biological activity (e.g., enzyme inhibition, receptor binding).

Calculating a wide range of molecular descriptors for each compound. These can include electronic, steric, hydrophobic, and topological descriptors.

Developing a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that correlates the descriptors with the observed activity. researchgate.netresearchgate.net

Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

Table 2: Key Descriptors in a Hypothetical QSAR Study

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO energies, dipole moment, atomic charges | Governs electrostatic interactions and reactivity. |

| Steric | Molecular volume, surface area, specific conformational indices | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP (partition coefficient) | Critical for membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, shape indices | Encodes information about the molecular graph and branching. |

Molecular Docking Simulations and Binding Affinity Predictions for Structural Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiointerfaceresearch.com This is a cornerstone of modern drug discovery and can be hypothetically applied to this compound if a biological target were identified.

The process involves:

Obtaining the 3D structure of the target protein , typically from X-ray crystallography or NMR spectroscopy, or through homology modeling.

Generating a 3D conformation of the ligand (this compound).

Using a docking algorithm to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the different poses based on a scoring function that estimates the binding affinity. The poses with the best scores represent the most likely binding modes. ajchem-a.comnih.gov

The results of molecular docking simulations can provide valuable information about the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein. This information is crucial for understanding the basis of molecular recognition and for designing new derivatives with improved binding affinity and selectivity.

Advanced Research Directions and Potential Applications of 3,4 Dimethyl N Pentan 2 Yl Aniline and Its Derivatives

Development in Materials Science and Functional Materials

Synthesis of Fluorophores and Luminescent Materials for Optical Applications

The development of novel fluorophores and luminescent materials is a burgeoning area of research, with applications in bioimaging, organic light-emitting diodes (OLEDs), and sensors. Aniline (B41778) derivatives are frequently employed as core structures in push-pull fluorophores, where an electron-donating group is conjugated with an electron-accepting group.

In this context, the 3,4-dimethylaniline (B50824) moiety of the title compound can act as an effective electron donor. For instance, research has shown that combining a dimethylaniline donor with a nitrothiophene acceptor can create a push-pull type fluorophore. osaka-u.ac.jp The synthesis of such a dye, N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline (NiTA), was achieved through a Suzuki-Miyaura cross-coupling reaction. osaka-u.ac.jp This compound exhibited solvatochromism, with its emission maximum shifting from 518 nm in nonpolar hexane (B92381) to 675 nm in polar acetone, indicating a significant change in its electronic distribution upon excitation. osaka-u.ac.jp

Following this design principle, 3,4-dimethyl-N-(pentan-2-yl)aniline could be functionalized with various electron-accepting groups to generate a new family of fluorophores. The steric bulk of the N-(pentan-2-yl) group might influence the photophysical properties by affecting the degree of intramolecular rotation and potentially leading to aggregation-induced emission (AIE) characteristics.

| Donor Moiety | Acceptor Moiety | Synthetic Route | Key Photophysical Property |

| Dimethylaniline | 2-Nitrothiophene | Suzuki-Miyaura cross-coupling | Red-shifted emission in polar solvents osaka-u.ac.jp |

| 3,4-Dimethylaniline (from title compound) | Hypothetical Acceptor (e.g., benzothiadiazole) | Cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) | Potential for tuned emission and solvatochromism |

Exploration in Chemical Sensor Design (e.g., gas sensors)

The development of sensitive and selective chemical sensors is crucial for environmental monitoring, industrial process control, and medical diagnostics. Aniline-containing polymers and molecules have been investigated for their potential in gas sensing, particularly for detecting volatile organic compounds (VOCs) and other analytes.

The electrical conductivity of aniline-based materials can be modulated by their interaction with gas molecules. For example, thin films of polyaniline (PANI) have been used to detect ammonia (B1221849), with the sensor response being dependent on the reversible redox reactions between ammonia and the PANI film. acs.org The sensitivity of such sensors can be enhanced by creating composite materials. A sensor made from TiO2, polyaniline, and silk fibroin fiber demonstrated good sensing performance for ammonia at room temperature. acs.org

Derivatives of this compound could be explored as novel sensing materials. The specific substitution pattern on the aniline ring can influence the selectivity and sensitivity towards different analytes. The N-alkyl group can also play a role in modifying the film-forming properties and the interaction with the target gas. First-principles studies on diazine monolayers, which are 2D nanomaterials containing C-N bonds, have shown their potential for detecting gases like acetone, ethanol, and ammonia with high sensitivity and short recovery times at room temperature, suggesting that novel nitrogen-containing organic materials are promising for gas sensor applications. nih.gov

| Sensing Material | Target Analyte | Sensing Mechanism |

| Polyaniline (PANI) film | Ammonia | Reversible redox reaction and ion exchange acs.org |

| TiO2-PANI/Silk Fibroin Fiber | Ammonia | Change in electrical resistance acs.org |

| Diazine Monolayer | Acetone, Ethanol, Ammonia | Adsorption-induced electronic property changes nih.gov |

| Functionalized this compound | Various Gases (e.g., NOx, VOCs) | Hypothesized modulation of electronic properties upon analyte interaction |

Exploration of this compound as a Ligand or Promoter in Catalysis

Substituted anilines can function as ligands for transition metal catalysts or as organic promoters in various chemical transformations. The electronic and steric properties of the aniline are crucial for its effectiveness in a catalytic system. The electron-rich nature of this compound makes it a potential candidate as a ligand for electron-deficient metal centers.

Furthermore, the nitrogen atom can act as a Brønsted or Lewis base, potentially promoting certain reactions. For instance, N,N-dimethylaniline is known to act as a promoter in the curing of polyester (B1180765) and vinyl ester resins. wikipedia.org In the synthesis of more complex molecules, such as ferrocene-modified tyrosine kinase inhibitors, substituted anilines are key intermediates, and their N-arylation is often achieved through copper-catalyzed reactions. mdpi.com The nature of the aniline derivative can influence the efficiency of these catalytic steps. The steric hindrance provided by the N-(pentan-2-yl) group could be beneficial in catalytic reactions where control of the metal coordination sphere is important for selectivity.

Design and Synthesis of Novel Anilines with Tuned Electronic and Steric Properties

The ability to synthesize a wide variety of substituted anilines is fundamental to advancing their applications. eurekalert.org The specific substitution pattern of this compound serves as a starting point for the design of new aniline derivatives with finely tuned properties. By systematically varying the substituents on the aromatic ring and the N-alkyl group, a library of compounds can be generated.

For example, introducing electron-withdrawing groups onto the aromatic ring would decrease the electron density of the aniline, which could be useful for applications requiring less basic anilines. Conversely, adding more electron-donating groups would enhance the electron-donating character. The structure of the N-alkyl group can also be modified to control the steric environment around the nitrogen atom, which is critical in catalysis and for influencing the solid-state packing of derived materials.

Future Directions in Synthetic Methodology Development for Highly Substituted Anilines

The development of efficient and versatile synthetic methods for producing highly substituted anilines is an ongoing area of research. Traditional methods can sometimes be inefficient or lack selectivity when multiple substituents are present. eurekalert.org

Recent advancements include domino rearrangement reactions promoted by copper catalysts to synthesize anilines with multiple sequential substituents under mild conditions. eurekalert.org Another approach involves the synthesis of substituted anilines from cyclohexanones using a Pd/C-ethylene system. acs.org Metal-free methods are also gaining traction, such as the synthesis of N,N-disubstituted anilines through a Smiles rearrangement using sulfonyl chlorides and amines. acs.orgacs.org These modern synthetic strategies could be adapted for the efficient and scalable production of this compound and its derivatives, paving the way for their broader investigation and application. The Diels-Alder reaction of 2H-pyran-2-ones with alkynes also presents a pathway to highly substituted aniline derivatives with novel structural patterns. nih.gov

Q & A

Q. What are the standard synthetic routes for 3,4-dimethyl-N-(pentan-2-yl)aniline, and how can purity be optimized during synthesis?

The compound is typically synthesized via reductive alkylation of 3,4-dimethylaniline with pentan-2-one under catalytic hydrogenation or via nucleophilic substitution using a pentan-2-yl halide. Purification methods include flash chromatography (10% EtOAc/hexanes) to isolate the product as a colorless oil, achieving >98% purity . Key quality control involves ¹H NMR (e.g., δ 2.15–2.19 ppm for methyl groups on the aromatic ring) and GC-MS to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

¹H NMR is critical for confirming substitution patterns: aromatic protons appear as doublets (δ 6.4–7.0 ppm), while the pentan-2-yl group shows characteristic splitting patterns (e.g., δ 1.3–1.5 ppm for methylene/methyl groups). Mass spectrometry (EI-MS) provides molecular ion confirmation (C₁₃H₂₁N, m/z 191.3). For advanced validation, single-crystal X-ray diffraction (SHELX refinement) resolves steric effects from the branched pentan-2-yl group .

Q. How does the steric bulk of the pentan-2-yl substituent influence the compound’s reactivity in subsequent reactions?

The bulky pentan-2-yl group reduces nucleophilicity at the nitrogen center, making the compound less reactive in electrophilic substitution compared to unsubstituted aniline derivatives. This steric hindrance necessitates optimized conditions (e.g., elevated temperatures or Lewis acid catalysts) for further functionalization .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

The compound’s flexible pentan-2-yl chain and non-coplanar aromatic ring create disorder in crystal lattices. SHELXL refinement with twin modeling is recommended to address overlapping electron density. Validation tools like PLATON (ADDSYM) detect missed symmetry elements, while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled during structure elucidation?

Discrepancies between solution-state NMR and solid-state X-ray data often stem from conformational flexibility. Dynamic NMR experiments (VT-NMR) or DFT-based computational modeling (e.g., Gaussian) can simulate rotational barriers of the pentan-2-yl group, bridging experimental and theoretical results .

Q. What experimental designs are suitable for studying the environmental fate of this compound in soil?

Column leaching studies under controlled pumping speeds (e.g., 0.5–2.0 mL/min) simulate groundwater migration. Box-Behnken designs optimize parameters like soil pH, organic content, and hydraulic conductivity. LC-MS/MS quantifies residual aniline derivatives, while partition coefficients (log Kow) predict bioavailability .

Q. Which advanced oxidation processes (AOPs) effectively degrade this compound in wastewater?

Fenton’s reagent (Fe²⁺/H₂O₂) achieves >90% degradation at pH 3–4 via hydroxyl radical generation. MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation show enhanced photocatalytic efficiency (85% removal in 120 min). LC-HRMS identifies intermediates like quinone derivatives, guiding toxicity assessments .

Methodological Guidance

Q. How to design a kinetic study for the compound’s degradation in aqueous systems?

- Experimental Setup : Use a batch reactor with controlled light intensity (e.g., 300 W Xe lamp) and TiO₂/P25 catalyst.

- Sampling : Collect aliquots at 15-min intervals for HPLC-UV analysis (λ = 255 nm).

- Data Modeling : Apply pseudo-first-order kinetics (ln(C/C₀) vs. time) to derive rate constants. Validate with ANOVA for parameter significance .

Q. What strategies mitigate synthetic byproducts during scale-up of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.